molecular formula C7H16 B165475 2,2,3-Trimethylbutane CAS No. 464-06-2

2,2,3-Trimethylbutane

Cat. No. B165475
CAS RN: 464-06-2
M. Wt: 100.2 g/mol
InChI Key: ZISSAWUMDACLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trimethylbutane, also known as Triptane, is a highly branched alkane used as a fuel additive . It has a molecular formula of C7H16 and a molecular weight of 100.20 .


Molecular Structure Analysis

The molecular structure of 2,2,3-Trimethylbutane includes a total of 22 bonds, with 6 non-H bonds and 1 rotatable bond . The structure can be represented by the SMILES string CC(C)C(C)(C)C .


Physical And Chemical Properties Analysis

2,2,3-Trimethylbutane is a colorless liquid with an odorless density of 0.69 g/mL at 25 °C . It has a boiling point of 80.9 °C and a melting point of -25 °C . The vapor pressure is 23.2286 kPa at 37.7 °C .

Scientific Research Applications

Oxidation Studies

The oxidation of 2,2,3-trimethylbutane (TRIMB) has been explored in the context of chemical reactions with hydrogen and oxygen. Key insights include the determination of rate constants for hydrogen (H) and hydroxyl (OH) attack on TRIMB, contributing significantly to the understanding of chemical kinetics and reaction mechanisms in alkanes (Baldwin, Walker & Walker, 1981).

Homologation Processes

Research has shown that 2,2,3-trimethylbutane can be selectively formed from dimethyl ether at low temperatures on acid zeolites. This discovery is significant in the field of organic chemistry, particularly in understanding the selectivity of methylation processes in hydrocarbons (Ahn, Temel & Iglesia, 2009).

Anti-Knock Additive in Fuels

2,2,3-Trimethylbutane, also known as triptane, has been studied for its potential as a gasoline octane booster. Its high research octane number (RON) makes it a promising candidate for enhancing fuel efficiency and reducing engine knock in automotive applications. The exploration of its ignition properties at engine-relevant conditions has been crucial for its evaluation as a fuel additive (Atef et al., 2019).

Vibrational Analysis

The vibrational properties of 2,2,3-trimethylbutane have been studied using infrared spectroscopy and normal coordinate calculations. This research aids in understanding the molecular structure and behavior of trimethylalkanes, which is important in various chemical applications (Crowder & Gross, 1983).

Decomposition Studies

The decomposition of 2,2,3-trimethylbutane in the presence of oxygen has been investigated, revealing insights into the reaction mechanisms and kinetics of this process. This research is fundamental to understanding the stability and reactivity of hydrocarbons under various conditions (Atri, Baldwin, Evans & Walker, 1978).

Alkylation Processes

Studies have shown that 2,2,3-trimethylbutane can be efficiently produced through the alkylation of isobutane and 2-butene using composite ionic liquid catalysts. This research contributes to the field of catalysis and petrochemical processing, enhancing our understanding of alkylation reactions and catalyst design (Liu, Hu, Xu & Su, 2008).

Safety And Hazards

2,2,3-Trimethylbutane is highly flammable and may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2,2,3-Trimethylbutane are not detailed in the search results, it’s worth noting that it has potential as a gasoline octane booster with a research octane number (RON) of 112 . It can be catalytically produced with high selectivity from methanol (CH3OH) and dimethyl ether (DME), presenting a promising route for utilizing biomass derivatives as transportation fuels .

properties

IUPAC Name

2,2,3-trimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-6(2)7(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISSAWUMDACLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060047
Record name 2,2,3-Trimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,2,3-Trimethylbutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12514
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

102.0 [mmHg]
Record name 2,2,3-Trimethylbutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12514
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2,3-Trimethylbutane

CAS RN

464-06-2
Record name 2,2,3-Trimethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Trimethylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 2,2,3-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,3-Trimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3-trimethylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,3-TRIMETHYLBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40V943JDGR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Trimethylbutane
Reactant of Route 2
Reactant of Route 2
2,2,3-Trimethylbutane
Reactant of Route 3
2,2,3-Trimethylbutane
Reactant of Route 4
2,2,3-Trimethylbutane
Reactant of Route 5
2,2,3-Trimethylbutane
Reactant of Route 6
2,2,3-Trimethylbutane

Citations

For This Compound
2,310
Citations
JH Ahn, B Temel, E Iglesia - Angewandte Chemie International …, 2009 - Wiley Online Library
Sailing the seven ‘C's: 2,2,3‐Trimethylbutane (triptane) selectively forms from dimethyl ether at low temperatures on acid zeolites. Selective methylation at less‐substituted carbons, …
Number of citations: 96 onlinelibrary.wiley.com
RR Baldwin, RW Walker, RW Walker - Journal of the Chemical Society …, 1981 - pubs.rsc.org
The oxidation of 2,2,3-trimethylbutane (TRIMB) has been studied by adding traces of the alkane to slowly reacting mixtures of H2+ O2 in aged boric-acid-coated vessels at 480 C. Rate …
Number of citations: 15 pubs.rsc.org
RR Baldwin, RW Walker, RW Walker - Journal of the Chemical Society …, 1980 - pubs.rsc.org
The decomposition of 2,2,3-trimethylbutane in the presence of O2 in KCl-coated vessels has been studied at 480 and 500 C over the pressure range 60–500 Torr. At low alkane …
Number of citations: 16 pubs.rsc.org
W Tsang - International Journal of Chemical Kinetics, 1970 - Wiley Online Library
A check of the data from comparative rate single‐pulse shock tube experiments have been carried out through the use of a new standard reaction, the decyclization reaction of …
Number of citations: 60 onlinelibrary.wiley.com
DW Scott, G Waddington - Journal of the American Chemical …, 1953 - ACS Publications
(1) DW Scott, JP McCullough, KD Williamson and Guy Waddington, This Journal, 78, 1707 (1951).(2) JE Kilpatrick and KS Pitzer, ibid., 68, 1066 (1946). methylbutane, 3 have previously …
Number of citations: 2 pubs.acs.org
W Tsang - The Journal of Chemical Physics, 1966 - aip.scitation.org
Hexamethylethane, 2,2,3‐trimethylbutane, and neopentane have been pyrolyzed in a single‐pulse shock tube. The initial steps of the main reactions involve the breaking of carbon—…
Number of citations: 108 aip.scitation.org
JE Bercaw, PL Diaconescu, RH Grubbs… - Inorganic …, 2007 - ACS Publications
InI 3 is able to catalyze the conversion of methanol to a mixture of hydrocarbons at 200 C with one highly branched alkane, 2,2,3-trimethylbutane (triptane), being obtained in high …
Number of citations: 31 pubs.acs.org
L Kim, MM Wald, SG Brandenberger - The Journal of Organic …, 1978 - ACS Publications
Scheme III the crude reaction products (afterbrief treatment with NaOMe-MeOH17) failed to produce evidence for the forma-tion of any other product. At present, the reasons underlying …
Number of citations: 38 pubs.acs.org
JA Schaidle, DA Ruddy, SE Habas, M Pan… - ACS …, 2015 - ACS Publications
Recently, it has been demonstrated that methanol and/or dimethyl ether can be converted into branched alkanes at low temperatures and pressures over large-pore acidic zeolites such …
Number of citations: 48 pubs.acs.org
DJ Doyle, SK Tokach, MS Gordon… - The Journal of Physical …, 1982 - ACS Publications
The 147-nm photolyses of 2, 2-dimethylbutane, 2, 2, 3-trimethylbutane, 2, 2, 3-trimethyl-2-silabutane (iso-propyltrimethylsilane), and 2, 2, 3, 3-tetramethyl-2-silabutane (tert-…
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.